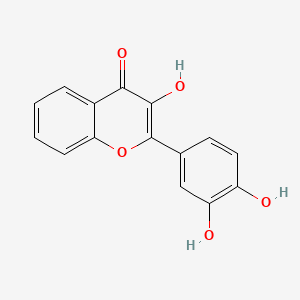

3',4'-Dihydroxyflavonol

Übersicht

Beschreibung

3',4'-Dihydroxyflavonol ist ein synthetisches Flavonol mit starken antioxidativen Eigenschaften. Es ist eine kleine, stark lipidlösliche Verbindung, die auf ihre potenziellen therapeutischen Wirkungen untersucht wurde, insbesondere im Zusammenhang mit Herz-Kreislauf-Erkrankungen und Diabetes .

Wissenschaftliche Forschungsanwendungen

3’,4’-Dihydroxyflavonol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the antioxidant properties of flavonoids.

Wirkmechanismus

Target of Action

3’,4’-Dihydroxyflavonol (DiOHF) primarily targets cancer cells and diabetic rat mesenteric arteries . It interacts with these targets to modulate their function and induce therapeutic effects.

Mode of Action

DiOHF interacts with its targets by modulating the cell cycle in cancer cells and preserving nitric oxide (NO) activity in the presence of elevated reactive oxygen species (ROS) in diabetic rat mesenteric arteries . It decreases cancer cell growth and viability in a concentration-dependent manner . In diabetic rat mesenteric arteries, DiOHF reduces superoxide and improves NO function .

Biochemical Pathways

DiOHF affects several biochemical pathways. In cancer cells, it alters cell cycle dynamics and results in differential cyclin and cyclin-dependent kinase expression . In diabetic rat mesenteric arteries, it reduces Nox2-dependent superoxide production and prevents eNOS uncoupling to improve endothelial function . It also suppresses the AKT–mTOR and NF-κB pathways, which are associated with the neuroinflammatory response in microglia .

Result of Action

The action of DiOHF results in several molecular and cellular effects. It demonstrates an antiproliferative action in cancer therapy via modulation of the cell cycle and nuclear division . In diabetic rat mesenteric arteries, it improves NO activity by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . It also attenuates neuroinflammatory responses of microglial cells .

Action Environment

The action of DiOHF can be influenced by environmental factors. For instance, in the context of diabetes, elevated ROS levels can impact the efficacy of DiOHF . .

Biochemische Analyse

Biochemical Properties

3’,4’-Dihydroxyflavonol has been found to interact with several biomolecules, particularly enzymes involved in the production of reactive oxygen species (ROS). It has been shown to reduce superoxide production and improve nitric oxide (NO) function in diabetic rat mesenteric arteries . This suggests that 3’,4’-Dihydroxyflavonol may interact with enzymes such as Nox2 and eNOS, which are involved in the production of superoxide and NO, respectively .

Cellular Effects

3’,4’-Dihydroxyflavonol has been shown to have significant effects on various types of cells. For instance, in cancer cells, it has been found to modulate the cell cycle, leading to decreased cell growth and viability . In diabetic rat mesenteric arteries, it improves NO function and reduces superoxide .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dihydroxyflavonol involves its antioxidant activity, which allows it to reduce superoxide and improve NO function . It has been suggested that it achieves this by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . In cancer cells, it alters cell cycle dynamics and results in differential cyclin and cyclin-dependent kinase expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dihydroxyflavonol have been observed over time. For example, in a study on diabetic rat mesenteric arteries, the beneficial effects of 3’,4’-Dihydroxyflavonol on NO function and superoxide reduction were observed following treatment .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyflavonol have been shown to vary with dosage. For example, in a mouse model of glaucoma filtration surgery, daily intraperitoneal injections of 3’,4’-Dihydroxyflavonol resulted in reduced scarring and angiogenesis in the conjunctiva .

Transport and Distribution

Its lipid solubility suggests it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its antioxidant activity, it may be found in areas of the cell where oxidative stress is prevalent .

Vorbereitungsmethoden

3',4'-Dihydroxyflavonol kann durch verschiedene chemische Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Hydroxylierung von Flavonol an den Positionen 3' und 4'. Dieser Prozess erfordert in der Regel die Verwendung spezifischer Katalysatoren und kontrollierter Reaktionsbedingungen, um die selektive Einführung von Hydroxylgruppen zu gewährleisten . Industrielle Produktionsverfahren können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

3',4'-Dihydroxyflavonol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden, die reaktive Zwischenprodukte sind.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen an den Hydroxylgruppen eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die antioxidativen Eigenschaften von Flavonoiden zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere Pfade:

Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies (ROS) ab und hemmt die enzymatischen Quellen der Superoxidproduktion, wodurch die Stickstoffoxid (NO)-Aktivität erhalten bleibt.

Zellzyklusmodulation: Es verändert die Zellzyklusdynamik und führt zu einer differentiellen Expression von Cyclinen und Cyclin-abhängigen Kinasen, was zu seinen antiproliferativen Wirkungen in Krebszellen beiträgt.

Vergleich Mit ähnlichen Verbindungen

3',4'-Dihydroxyflavonol ist unter den Flavonolen einzigartig aufgrund seiner synthetischen Herkunft und optimierten antioxidativen Eigenschaften. Ähnliche Verbindungen umfassen:

Quercetin: Ein natürlich vorkommendes Flavonol mit antioxidativen Eigenschaften.

Kaempferol: Ein weiteres natürliches Flavonol mit ähnlichen biologischen Aktivitäten.

Myricetin: Ein Flavonol mit starken antioxidativen und entzündungshemmenden Wirkungen. Im Vergleich zu diesen natürlichen Flavonolen hat sich gezeigt, dass this compound in seiner antioxidativen Fähigkeit stärker ist

Eigenschaften

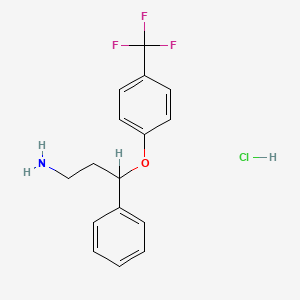

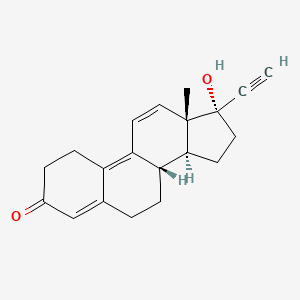

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGMHZQXQVDYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209494 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-78-6 | |

| Record name | 3′,4′-Dihydroxyflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6068-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1I1R1C88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DiOHF?

A1: DiOHF primarily acts as a potent antioxidant, effectively scavenging superoxide radicals [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It directly neutralizes reactive oxygen species (ROS), mitigating oxidative stress and its downstream consequences.

Q2: Does DiOHF interact with specific enzymes or signaling pathways?

A2: Yes, research suggests that DiOHF inhibits the activity of NADPH oxidase, a key enzyme involved in ROS production, thereby further reducing oxidative stress []. Additionally, DiOHF has been shown to modulate several signaling pathways implicated in cellular stress responses, including:

- JNK (c-Jun N-terminal kinase) and p38(MAPK) pathways: DiOHF inhibits the activation of these pathways, which are often upregulated in response to cellular stress and contribute to inflammation and apoptosis [].

- CaMKII (Ca2+/calmodulin-dependent protein kinase II) pathway: DiOHF exhibits potent inhibition of CaMKII, which plays a role in regulating various cellular processes, including inflammation and apoptosis [].

- AKT-mTOR and NF-κB pathways: Studies in microglial cells indicate that DiOHF can attenuate the neuroinflammatory response by suppressing these pathways, which are crucial for inflammatory signaling and cell survival [].

- MEK/ERK pathway: Research suggests that the MEK/ERK pathway might be involved in the cardioprotective effects of DiOHF [].

Q3: How does DiOHF's antioxidant activity translate into therapeutic benefits?

A3: By reducing oxidative stress, DiOHF demonstrates protective effects in various experimental models, including:

- Cardioprotection: DiOHF reduces myocardial ischemia-reperfusion injury [, , , , , , ], improves endothelial function [, , , , , , ], and attenuates post-infarction left ventricular remodeling [, ].

- Neuroprotection: DiOHF shows promise in attenuating lipopolysaccharide-induced neuroinflammatory responses in microglial cells [] and improving recovery after stroke in rats [].

- Organ protection: DiOHF attenuates tissue damage in models of testicular ischemia-reperfusion [, ], ovarian ischemia-reperfusion [], and renal ischemia-reperfusion [].

- Anti-inflammatory effects: DiOHF reduces inflammation in various models, likely through its antioxidant and kinase modulation activities [, ].

- Anti-platelet effects: DiOHF inhibits platelet function and delays thrombus formation, suggesting potential in managing thrombotic complications [, , ].

Q4: What is the molecular formula and weight of DiOHF?

A4: The molecular formula of DiOHF is C15H10O5, and its molecular weight is 270.24 g/mol.

Q5: How do structural modifications affect DiOHF's activity?

A5: Studies investigating the structure-activity relationship of DiOHF have revealed key insights:

- 4′-hydroxyl group is essential for vasorelaxant activity: Flavonols lacking this group exhibit significantly reduced vasorelaxation [, ].

- 3′-position modifications have minimal impact on vasorelaxation: Substitutions at this position do not significantly alter vasorelaxant potency, providing opportunities to optimize other properties [].

- Catechol group not essential for antioxidant or vasorelaxant activity: While present in DiOHF, the catechol moiety is not a prerequisite for these activities [].

- Total number of hydroxyl groups influences antioxidant activity: Generally, an increased number of hydroxyl substituents enhance the antioxidant capacity [].

Q6: What is known about the stability of DiOHF?

A6: While specific stability data is limited in the provided abstracts, DiOHF's poor water solubility is a known challenge [].

Q7: Are there strategies to improve DiOHF's solubility and bioavailability?

A7: Yes, researchers are exploring structural modifications to enhance DiOHF's pharmaceutical properties:

- Introduction of ionizable groups: Adding a succinamic acid substituent at the 6-position of the A ring significantly improves water solubility, enabling higher concentrations for administration [].

Q8: What is the pharmacokinetic profile of DiOHF?

A8: Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), is not extensively discussed in the provided research abstracts.

Q9: What is the in vivo efficacy of DiOHF?

A9: DiOHF demonstrates promising in vivo efficacy in various animal models:

- Cardioprotection: Significant reductions in infarct size and improvements in cardiac function are observed in ovine models of myocardial ischemia-reperfusion injury [].

- Neuroprotection: DiOHF enhances recovery in behavioral tests following global cerebral ischemia in rats, indicating potential cognitive benefits [].

- Organ protection: DiOHF administration attenuates tissue damage markers and improves functional recovery in models of testicular, ovarian, and renal ischemia-reperfusion injury [, , ].

Q10: What is the safety profile of DiOHF?

A10: Specific toxicology data and long-term safety profiles are not detailed in the provided research abstracts. Further studies are needed to comprehensively evaluate DiOHF's safety profile.

Q11: Are there strategies to improve DiOHF delivery to specific tissues?

A11: Research exploring targeted delivery of DiOHF is ongoing. One approach involves conjugating DiOHF to a hypoxia-targeting moiety, aiming to enhance its delivery to ischemic tissues [].

Q12: What analytical methods are used to characterize and quantify DiOHF?

A12: Common analytical techniques employed in DiOHF research include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)